IDO1 vs. IDO2 Selectivity Profile
Methyl 4-methoxy-1H-indole-7-carboxylate demonstrates high-potency inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 13 nM in mouse IDO1-transfected P815 cells [1]. Critically, the compound exhibits pronounced target selectivity against the closely related isoform IDO2, for which the IC₅₀ is 51,000 nM (51 μM), representing a selectivity ratio of approximately 3,900-fold [2]. This isoform selectivity profile contrasts with many indole-based IDO1 inhibitors that show significant off-target IDO2 activity. The cellular activity was further confirmed in human cancer cell lines: IC₅₀ values of 14 nM in IFNγ-stimulated LXF-289 cells, 16 nM in IFNγ-stimulated A375 cells, and 16 nM in a cell-free human IDO1 assay [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IDO1 IC₅₀ = 13 nM (mouse P815 cells); IDO2 IC₅₀ = 51,000 nM |
| Comparator Or Baseline | Same compound tested against IDO1 vs. IDO2 isoforms |
| Quantified Difference | ~3,900-fold selectivity for IDO1 over IDO2 |
| Conditions | Mouse IDO1 transfected in P815 cells, L-Kyn level measured by HPLC after 16 hrs; mouse IDO2 transfected in HEK293T cells, kynurenine formation using L-Trp as substrate after 24 hrs |
Why This Matters
High IDO1/IDO2 selectivity reduces potential off-target effects in immuno-oncology applications, making this compound a more precise tool for IDO1-specific pathway interrogation compared to less selective indole-based inhibitors.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994). IDO1 inhibition data curated from ChEMBL. View Source
- [2] BindingDB. BDBM50533241 (CHEMBL4465170). IDO2 inhibition data curated from ChEMBL. View Source
